molecular formula C10H8O2S B2385648 7-Methylbenzo[b]thiophene-2-carboxylic acid CAS No. 1505-61-9

7-Methylbenzo[b]thiophene-2-carboxylic acid

Cat. No. B2385648
CAS RN: 1505-61-9
M. Wt: 192.23
InChI Key: GRSRVFZGUQIYTP-UHFFFAOYSA-N
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Description

7-Methylbenzo[b]thiophene-2-carboxylic acid is a derivative of benzo[b]thiophene-2-carboxylic acid . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .


Synthesis Analysis

The synthesis of thiophene derivatives can be achieved by the oxidation of thiophene-2-carboxaldehyde . More practically, 2-acetylthiophene can be used . The application of a Pt (II)-based catalyst at only 2.5 mol% accompanied by 5 mol% of AgSbF6 in boiling dichloromethane allows the successful acylation of several aromatic compounds by carboxylic acid anhydrides .


Molecular Structure Analysis

The molecular structure of this compound is similar to that of Methyl benzo[b]thiophene-2-carboxylate, which has an empirical formula of C10H8O2S . The molecular weight is 192.23 .


Chemical Reactions Analysis

Thiophene-2-carboxylic acid can undergo double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives . It can also participate in condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are similar to those of its derivatives. For example, 3-Methylbenzo[b]thiophene-2-carboxylic acid is a solid with a melting point of 271-275 °C . It is soluble in ethanol, acetone, and chloroform, but insoluble in water .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The synthesis of various methylbenzo[b]naphtho[2,1-d]thiophenes, including 7-Methylbenzo[b]thiophene derivatives, has been explored through photocyclization and other chemical reactions (Tominaga et al., 1982).

  • Chemical Reactions and Derivatives : Research has detailed the reactions of 7-hydroxy- and 7-mercapto-3-methylbenzo[b]thiophen, which are closely related to 7-Methylbenzo[b]thiophene-2-carboxylic acid, showcasing the diverse chemical properties and potential derivatives of this compound (Chapman et al., 1972).

Pharmacological Aspects

  • Benzo[b]thiophen Derivatives as Pharmacological Agents : Various benzo[b]thiophen derivatives, including those related to this compound, have been evaluated for their pharmacological properties, especially in the context of developing novel therapeutic agents (Chapman et al., 1968).

  • Anti-Inflammatory and Analgesic Applications : The synthesis and biological evaluation of certain benzo[b]thiophene derivatives as anti-inflammatory agents point to potential therapeutic applications of related compounds, including this compound (Radwan et al., 2009).

Environmental and Degradation Studies

  • Photochemical Degradation of Benzo[b]thiophenes : Studies on the photochemical degradation of benzo[b]thiophenes, including methylated derivatives, help in understanding the environmental fate of these compounds, particularly following oil spills (Andersson & Bobinger, 1996).

Safety and Hazards

7-Methylbenzo[b]thiophene-2-carboxylic acid is harmful by inhalation, in contact with skin, and if swallowed . It should be stored in a well-ventilated place and kept tightly closed . Avoid formation of dust and aerosols .

Future Directions

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . They also exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, the future directions of 7-Methylbenzo[b]thiophene-2-carboxylic acid could be in these areas.

properties

IUPAC Name

7-methyl-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2S/c1-6-3-2-4-7-5-8(10(11)12)13-9(6)7/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSRVFZGUQIYTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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